molecular formula C13H9IN2 B13667163 2-(3-Iodophenyl)imidazo[1,2-a]pyridine

2-(3-Iodophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13667163
M. Wt: 320.13 g/mol
InChI Key: OTGPSQFGWBJHIC-UHFFFAOYSA-N
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Description

2-(3-Iodophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodophenyl group at the 2-position. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent iodination. One common method involves the use of N-alkyl pyridinium and S-alkyl thiouronium salts in the presence of sodium bicarbonate as a mild base in water . This method is advantageous due to its simplicity and the use of water as a reaction medium, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by metal-free oxidation strategies.

    Reduction: Typically involves the use of reducing agents like sodium borohydride.

    Substitution: Halogen substitution reactions are common, where the iodine atom can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Metal-free oxidants such as hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

2-(3-Iodophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Iodophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-(3-Iodophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substitution patterns, leading to distinct biological activities and applications. The presence of the iodophenyl group in this compound imparts unique properties that can be leveraged for specific research and industrial purposes .

Properties

Molecular Formula

C13H9IN2

Molecular Weight

320.13 g/mol

IUPAC Name

2-(3-iodophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9IN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H

InChI Key

OTGPSQFGWBJHIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)I

Origin of Product

United States

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